molecular formula C12H14N2O B2705870 N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide CAS No. 1183632-82-7

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No.: B2705870
CAS No.: 1183632-82-7
M. Wt: 202.257
InChI Key: XJENLJZJBXGSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polysubstituted Pyrroles and Pyridines

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide has been explored as an intermediate in the synthesis of polysubstituted pyrroles and pyridines. Studies demonstrate its effectiveness in cyclization reactions to produce pyrroles and pyridines under specific conditions, highlighting its versatility in synthesizing complex nitrogen-containing heterocycles (Cacchi, Fabrizi, & Filisti, 2008).

Dearomatizing Cyclization to Spirocyclic Dihydropyridines

Research has shown that N-alkenyl pyridine carboxamides, a class to which this compound belongs, undergo dearomatizing cyclization when treated with acylating or sulfonylating agents. This process results in the formation of spirocyclic dihydropyridines, compounds with potential drug-like features (Senczyszyn, Brice, & Clayden, 2013).

Formal Aza-[3+2] Cycloaddition Reactions

The compound has been utilized in formal aza-[3+2] cycloaddition reactions with cyclopropenones to directly form new pyrrolidine and indolizidine derivatives. This application showcases the compound's role in generating alkaloid-like heterocycles, which are central to the development of new pharmaceuticals (Cunha, Damasceno, & Ferrari, 2007).

Synthesis of Quinolines and Fused Pyridines

This compound is also relevant in the synthesis of quinolines and related fused pyridines. The Vilsmeier formylation of secondary enamides, closely related to this compound, facilitates the formation of pyridones and chloropyridines, illustrating the compound's utility in creating complex molecules necessary for pharmaceutical development (Hayes & Meth–Cohn, 1979).

Properties

IUPAC Name

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)14(11-3-4-11)9-10-5-7-13-8-6-10/h2,5-8,11H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENLJZJBXGSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.